1,3-Bis(4-methylphenyl)adamantane
Overview
Description
1,3-Bis(4-methylphenyl)adamantane is a useful research compound. Its molecular formula is C24H28 and its molecular weight is 316.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Adamantane derivatives, in general, are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . This could suggest that 1,3-Bis(4-methylphenyl)adamantane may interact with its targets in a unique way due to its adamantane structure.
Biochemical Pathways
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various biochemical pathways .
Pharmacokinetics
The high lipophilicity and unique geometry of the adamantane skeleton enhance considerably the permeability and adsorption of this type of compounds with respect to cell membranes .
Result of Action
Adamantane derivatives are known to have a broad spectrum of biological activity including antiviral effects .
Action Environment
The unique structural properties of adamantane derivatives may make them resistant to various environmental factors .
Biochemical Analysis
Biochemical Properties
Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules . The unique structure of 1,3-Bis(4-methylphenyl)adamantane allows it to fit into the active sites of certain enzymes, potentially influencing their activity .
Cellular Effects
Adamantane derivatives have been shown to have antiviral effects, potentially influencing cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that adamantane derivatives can interact with biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, suggesting that this compound may also exhibit long-term stability .
Metabolic Pathways
Adamantane derivatives are known to undergo various transformations, suggesting that this compound may also be involved in complex metabolic pathways .
Transport and Distribution
The lipophilic nature of adamantane derivatives suggests that they may be able to cross cell membranes and distribute throughout the body .
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28/c1-17-3-7-21(8-4-17)23-12-19-11-20(13-23)15-24(14-19,16-23)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUSPLMFQGGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389005 | |
Record name | 1,3-bis(4-methylphenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65756-27-6 | |
Record name | 1,3-bis(4-methylphenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DI-P-TOLYL-ADAMANTANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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